Ethyl 2-(3-(nitromethyl)oxetan-3-yl)acetate
Overview
Description
Ethyl 2-(3-(nitromethyl)oxetan-3-yl)acetate, also known as ENMA, is a chemical compound with the CAS Number: 1045709-38-3 . It has a molecular weight of 203.19 . The compound is a light-yellow liquid .
Molecular Structure Analysis
The IUPAC name for this compound is ethyl [3- (nitromethyl)-3-oxetanyl]acetate . The InChI code for this compound is 1S/C8H13NO5/c1-2-14-7 (10)3-8 (4-9 (11)12)5-13-6-8/h2-6H2,1H3 .Physical And Chemical Properties Analysis
Ethyl 2-(3-(nitromethyl)oxetan-3-yl)acetate is a light-yellow liquid . It has a molecular weight of 203.19 . The compound should be stored at room temperature .Scientific Research Applications
Chemical Synthesis and Biological Activity Ethyl 2-(3-(nitromethyl)oxetan-3-yl)acetate, although not directly mentioned in the queried studies, relates to a class of compounds involved in diverse synthetic and biological research. For instance, ethyl esters and derivatives synthesized from various chemical reactions exhibit antiplatelet, anticoagulation, antioxidant, and anti-inflammatory activities. These properties are investigated through in vitro and in vivo assessments, highlighting their potential in pharmaceutical applications. Such compounds are synthesized through complex chemical reactions, including the addition of aromatic amines or the aza-alkylation/intramolecular Michael cascade reaction, showcasing the synthetic versatility and the potential for the development of new therapeutic agents (Gurevich et al., 2020).
Material Science and Polymerization In the realm of materials science, ethyl 2-(3-(nitromethyl)oxetan-3-yl)acetate-related compounds are explored for their polymerization properties. The cationic polymerization of oxetane-containing monomers leads to branched polyethers with potential applications in coatings, adhesives, and various polymeric materials. These studies delve into the mechanistic aspects of polymerization, including the role of Lewis acids, and provide insights into the synthesis of polymers with desirable physical and chemical properties (Bednarek et al., 2001).
Antimicrobial and Anticancer Research Further research on marine-derived compounds, including those structurally related to ethyl 2-(3-(nitromethyl)oxetan-3-yl)acetate, has uncovered new macrolactones with significant antimicrobial activities. These findings underscore the importance of marine bioresources in discovering novel bioactive compounds with potential applications in combating infectious diseases. Additionally, certain derivatives exhibit cytotoxic activity against cancer cell lines, underscoring their potential as anticancer agents. Such studies are pivotal in the ongoing search for new therapeutic options for cancer treatment (Mondol et al., 2011).
Safety And Hazards
properties
IUPAC Name |
ethyl 2-[3-(nitromethyl)oxetan-3-yl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO5/c1-2-14-7(10)3-8(4-9(11)12)5-13-6-8/h2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFBBDNXRMDBHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(COC1)C[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3-(nitromethyl)oxetan-3-yl)acetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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